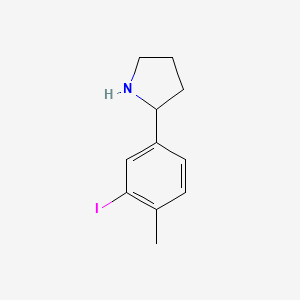
2-(3-Iodo-4-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Iodo-4-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14IN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an iodine atom and a methyl group attached to a phenyl ring.
Preparation Methods
The synthesis of 2-(3-Iodo-4-methylphenyl)pyrrolidine typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 3-iodo-4-methylphenylamine with pyrrolidine under specific conditions. The reaction conditions often include the use of a base and a solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-Iodo-4-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different group through the use of palladium catalysts and boron reagents.
Scientific Research Applications
2-(3-Iodo-4-methylphenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: The compound is used in the synthesis of more complex molecules, leveraging its reactivity and functional groups.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Iodo-4-methylphenyl)pyrrolidine involves its interaction with molecular targets through its functional groups. The iodine atom and the pyrrolidine ring play crucial roles in its binding to specific proteins or enzymes, influencing their activity and leading to the desired biological effects .
Comparison with Similar Compounds
2-(3-Iodo-4-methylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
3,4-Methylenedioxypyrovalerone (3,4-MDPV): Known for its psychostimulant effects.
Pyrovalerone: Another psychostimulant with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C11H14IN |
|---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
2-(3-iodo-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14IN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
InChI Key |
FUZSRYRPUQKNOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















